molecular formula C13H15NO2 B11889406 2-(tert-Butyl)-1H-indole-5-carboxylic acid

2-(tert-Butyl)-1H-indole-5-carboxylic acid

Cat. No.: B11889406
M. Wt: 217.26 g/mol
InChI Key: CYZDIYCRQWXCGK-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1H-indole-5-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group in this compound enhances its stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

  • 2-(tert-Butyl)-1H-indole-3-carboxylic acid
  • 2-(tert-Butyl)-1H-indole-4-carboxylic acid
  • 2-(tert-Butyl)-1H-indole-6-carboxylic acid

Comparison: Compared to other similar compounds, 2-(tert-Butyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity . The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable molecule in various applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-tert-butyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-13(2,3)11-7-9-6-8(12(15)16)4-5-10(9)14-11/h4-7,14H,1-3H3,(H,15,16)

InChI Key

CYZDIYCRQWXCGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

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